Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate
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Overview
Description
Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound with a unique structure that includes a bicyclic ring system, trifluoromethyl group, and a phenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and phenylsulfonylamino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
- 2-Butenoic acid, 2-methyl-, (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ester
Uniqueness
Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is unique due to the presence of the trifluoromethyl group and phenylsulfonylamino group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H24F3NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H24F3NO4S/c1-18(2)14-10-9-13(16(18)11-14)12-19(17(25)28-3,20(21,22)23)24-29(26,27)15-7-5-4-6-8-15/h4-9,14,16,24H,10-12H2,1-3H3 |
InChI Key |
KRNSZNGJVDXPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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